molecular formula C19H23N3O B11673529 1-butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

1-butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11673529
M. Wt: 309.4 g/mol
InChI Key: NRNFOBYMDCYWIL-UHFFFAOYSA-N
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Description

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with a unique structure that combines a butyl group, a phenoxyethyl group, and a dihydrobenzodiazole core

Preparation Methods

The synthesis of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, including the formation of the dihydrobenzodiazole core and the subsequent attachment of the butyl and phenoxyethyl groups. Common synthetic routes include:

    Formation of the Dihydrobenzodiazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Butyl Group: This can be achieved through alkylation reactions using butyl halides.

    Attachment of the Phenoxyethyl Group: This step typically involves nucleophilic substitution reactions with phenoxyethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the butyl or phenoxyethyl groups under appropriate conditions.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:

    1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-iminium chloride: Similar structure but different functional groups.

    (2E)-1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Another structurally related compound with slight variations.

The uniqueness of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

1-butyl-3-(2-phenoxyethyl)benzimidazol-2-imine

InChI

InChI=1S/C19H23N3O/c1-2-3-13-21-17-11-7-8-12-18(17)22(19(21)20)14-15-23-16-9-5-4-6-10-16/h4-12,20H,2-3,13-15H2,1H3

InChI Key

NRNFOBYMDCYWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3

Origin of Product

United States

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